molecular formula C21H22FN5OS2 B2974415 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886915-11-3

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No. B2974415
CAS RN: 886915-11-3
M. Wt: 443.56
InChI Key: RGNKJCQKEAWIKL-UHFFFAOYSA-N
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Description

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C21H22FN5OS2 and its molecular weight is 443.56. The purity is usually 95%.
BenchChem offers high-quality 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Research

This compound could be structurally related to indole derivatives, which have shown significant promise in antiviral activity. Indole derivatives have been reported to inhibit a variety of viruses, including influenza A and Coxsackie B4 virus . By analogy, our compound, with its complex heterocyclic structure, might interact with viral proteins or enzymes, potentially inhibiting viral replication.

Anti-inflammatory Applications

The presence of a piperazine ring in the compound’s structure suggests potential anti-inflammatory properties. Piperazine derivatives are known to modulate pharmacokinetic properties and have been used in various anti-inflammatory drugs . This compound could be explored for its efficacy in reducing inflammation in various disease models.

Anticancer Potential

Compounds with similar structural features have been synthesized and evaluated for their cytotoxicity against tumor cell lines, showing potent antitumor activity. The unique combination of functional groups in this compound could be investigated for its ability to induce apoptosis or inhibit cell proliferation in cancer cells.

Antibacterial Activity

The synthesis of novel derivatives, including those with a 1,2,4-triazole moiety, has led to compounds with promising antibacterial activity . This compound could be part of new antibacterial agents, especially against resistant strains, due to its potential to interact with bacterial enzymes or DNA.

Neurodegenerative Disease Research

Piperazine derivatives have been associated with treatments for neurodegenerative diseases like Parkinson’s and Alzheimer’s . The compound , with its piperazine core, could be a candidate for the development of new drugs targeting neurodegenerative pathways.

Antiparasitic and Antifungal Applications

Given the broad spectrum of biological activities exhibited by compounds with piperazine and triazole derivatives, this compound could also be investigated for its antiparasitic and antifungal properties . It could act on specific pathways or enzymes unique to parasites and fungi, offering a new treatment option.

Pharmacokinetic Enhancer

The incorporation of piperazine into drug substances has been known to positively modulate their pharmacokinetic properties . This compound could be studied as a pharmacokinetic enhancer, improving the bioavailability and efficacy of other drugs.

properties

IUPAC Name

2-ethyl-5-[[4-(4-fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5OS2/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-4-3-13-29-16)26-11-9-25(10-12-26)15-7-5-14(22)6-8-15/h3-8,13,18,28H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNKJCQKEAWIKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CS3)N4CCN(CC4)C5=CC=C(C=C5)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5-((4-(4-fluorophenyl)piperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

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